3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with biphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol typically involves the reaction of 4-bromo-1,1’-biphenyl with 1-methyl-5-phenyl-1H-pyrazol-4-ol under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol .
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound with similar structural features but lacking the pyrazole ring.
Phenylpyrazole: Contains the pyrazole ring but lacks the biphenyl group.
Biphenyl derivatives: Various biphenyl derivatives with different substituents on the phenyl rings.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol is unique due to its combination of biphenyl and pyrazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
60627-46-5 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-methyl-5-phenyl-3-(4-phenylphenyl)pyrazol-4-ol |
InChI |
InChI=1S/C22H18N2O/c1-24-21(19-10-6-3-7-11-19)22(25)20(23-24)18-14-12-17(13-15-18)16-8-4-2-5-9-16/h2-15,25H,1H3 |
InChI Key |
QRDVTABUJVEDNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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